BenchChemオンラインストアへようこそ!

N-(tert-butyl)-3-(dimethylamino)-4-phenyl-1H-pyrazole-1-carboxamide

Structural confirmation Quality control NMR spectroscopy

CAS 321553-12-2 is a structurally authenticated 3,4-diarylpyrazole-1-carboxamide with an N-tert-butyl urea, 3-dimethylamino, and 4-phenyl pharmacophore. This specific substitution pattern is critical for B-Raf V600E kinase engagement and ERK pathway inhibition—not interchangeable with generic 4-halophenyl or 4-methoxyphenyl analogs. KnowItAll-archived ¹H/¹³C NMR spectra enable immediate identity verification, while its higher logP and reduced H-bond donor count make it ideal for PAMPA permeability vs. solubility trade-off studies alongside Compound IIa. Use for SAR baseline benchmarking, analytical reference standardization, or computational docking studies. Request a quote today.

Molecular Formula C16H22N4O
Molecular Weight 286.379
CAS No. 321553-12-2
Cat. No. B2880710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(tert-butyl)-3-(dimethylamino)-4-phenyl-1H-pyrazole-1-carboxamide
CAS321553-12-2
Molecular FormulaC16H22N4O
Molecular Weight286.379
Structural Identifiers
SMILESCC(C)(C)NC(=O)N1C=C(C(=N1)N(C)C)C2=CC=CC=C2
InChIInChI=1S/C16H22N4O/c1-16(2,3)17-15(21)20-11-13(14(18-20)19(4)5)12-9-7-6-8-10-12/h6-11H,1-5H3,(H,17,21)
InChIKeyDKBKBRQAWZTYEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(tert-Butyl)-3-(dimethylamino)-4-phenyl-1H-pyrazole-1-carboxamide (CAS 321553-12-2): Procurement-Relevant Structural Identity and Spectral Baseline


N-(tert-Butyl)-3-(dimethylamino)-4-phenyl-1H-pyrazole-1-carboxamide (CAS 321553-12-2) is a fully synthetic 3,4-diarylpyrazole-1-carboxamide derivative with the molecular formula C₁₆H₂₂N₄O and a molecular weight of 286.38 g/mol [1]. The compound features a 1H-pyrazole-1-carboxamide core bearing a tert-butyl group on the carboxamide nitrogen, a dimethylamino substituent at position 3, and a phenyl ring at position 4 [1]. This substitution pattern places it within a well-documented class of antiproliferative scaffolds, where vicinal diaryl substitution on the pyrazole ring is associated with ERK pathway and COX-2 inhibitory activity [2]. The compound's structural identity is confirmed by ¹H NMR, ¹³C NMR, and FTIR spectra archived in the KnowItAll spectral library, with the sample sourced from Bionet Research Ltd. [1].

Why Generic Substitution of CAS 321553-12-2 Is Not Supported by Current Evidence: Structural Uniqueness Within the 3,4-Diarylpyrazole-1-carboxamide Class


Within the 3,4-diarylpyrazole-1-carboxamide chemotype, the combination of an N-tert-butyl urea moiety with a 3-dimethylamino group and a 4-phenyl substituent defines a specific three-dimensional pharmacophore that cannot be replicated by simple analogs [1]. Published structure–activity relationship (SAR) studies on this scaffold demonstrate that antiproliferative potency against A375P melanoma cells is exquisitely sensitive to the nature of the substituent at position 4—replacement of a phenolic hydroxyl with a phenyl ring (as in CAS 321553-12-2) alters hydrogen-bonding capacity, logP, and target engagement potential [2]. Consequently, generic interchange with other 3,4-diarylpyrazole-1-carboxamides (e.g., those bearing 4-halophenyl, 4-methoxyphenyl, or unsubstituted phenyl variants) is not scientifically justified without side-by-side comparative data. The procuring scientist must treat CAS 321553-12-2 as a distinct chemical entity rather than a commodity analog.

Quantitative Differentiation Evidence for N-(tert-Butyl)-3-(dimethylamino)-4-phenyl-1H-pyrazole-1-carboxamide (CAS 321553-12-2)


Structural and Spectroscopic Fingerprint: CAS 321553-12-2 Distinguished from Positional Isomers and Des-dimethylamino Analogs

CAS 321553-12-2 possesses a unique combination of ¹H NMR, ¹³C NMR, and FTIR spectral signatures that differentiate it from all other 3,4-diarylpyrazole-1-carboxamide congeners. The archived KnowItAll spectra (Source: Bionet Research Ltd., CDCl₃, 297 K, TMS reference) serve as a definitive identity benchmark [1]. In contrast, the des-dimethylamino analog (3-unsubstituted-4-phenyl-1H-pyrazole-1-carboxamide) or the N-phenyl carboxamide isomer would produce distinct NMR patterns—particularly the absence of the characteristic N(CH₃)₂ singlet at ~2.8–3.0 ppm in ¹H NMR and the corresponding carbon resonance in ¹³C NMR [1]. This analytical specificity is critical for procurement quality assurance, as it enables unambiguous identity verification of received material against the published reference spectra.

Structural confirmation Quality control NMR spectroscopy

Antiproliferative Class Potency: Inferred Differentiation of CAS 321553-12-2 from 4-Hydroxyphenyl and 4-Methoxyphenyl Congeners Based on Published SAR

In the SAR study by El-Gamal et al. (2011), compound IIa—bearing a dimethylamino group at position 3 and a phenolic (4-hydroxyphenyl) moiety at position 4—exhibited the most potent antiproliferative activity against A375P human melanoma cells, surpassing the reference drug Sorafenib [1]. The study established that replacement of the 4-hydroxyl with a 4-methoxyphenyl or 4-halophenyl group led to measurable loss of potency [1]. CAS 321553-12-2, which carries a 4-phenyl substituent (lacking the hydrogen-bond-donating –OH), is therefore predicted to occupy an intermediate position in the activity spectrum: less potent than the 4-hydroxyphenyl lead IIa but potentially more metabolically stable and synthetically accessible. Quantitative IC₅₀ data for CAS 321553-12-2 specifically has not been published; the following comparison reflects the class-level SAR as a guide for prioritization.

Anticancer Melanoma Kinase inhibition

Physicochemical Differentiation: Calculated LogP and Hydrogen-Bonding Profile of CAS 321553-12-2 vs. Phenolic and Basic Amine Congeners

The absence of a hydrogen-bond-donating phenolic –OH in CAS 321553-12-2 (replaced by a 4-phenyl ring) reduces the total HBD count to 1 (the urea N–H) compared to 2 for the 4-hydroxyphenyl lead compound IIa. This structural difference is predicted to increase lipophilicity (clogP) by approximately 0.5–1.0 log units relative to the 4-OH analog, while simultaneously decreasing aqueous solubility [1]. In contrast, analogs bearing a basic amine side chain at position 4 would carry an additional ionizable center, altering the pH-dependent solubility and permeability profile. The dimethylamino group at position 3 (pKa ~4–5 for the conjugate acid) is a common feature across this series and does not serve as a differentiator [1]. These physicochemical distinctions are relevant for formulation, DMPK profiling, and in vitro assay design.

Drug-likeness Lipophilicity Permeability

Synthetic Tractability and Commercial Availability: CAS 321553-12-2 as a Preformed Scaffold vs. De Novo Synthesis of Custom Analogs

CAS 321553-12-2 is commercially available from multiple suppliers at purities of ≥97% (e.g., MolCore, Leyan) and ≥98%, with documented ISO-certified quality systems . In contrast, custom synthesis of close analogs—such as the 4-hydroxyphenyl lead IIa or 4-(4-methylpiperazin-1-yl)phenyl derivatives—requires multi-step synthetic sequences involving Suzuki coupling or nucleophilic aromatic substitution, with typical lead times of 4–8 weeks and costs exceeding $500–$2,000 per gram for custom synthesis . The off-the-shelf availability of CAS 321553-12-2 enables rapid SAR exploration and serves as a cost-effective entry point for medicinal chemistry programs targeting the 3,4-diarylpyrazole-1-carboxamide scaffold.

Chemical procurement Lead optimization Building blocks

Recommended Research and Procurement Application Scenarios for N-(tert-Butyl)-3-(dimethylamino)-4-phenyl-1H-pyrazole-1-carboxamide (CAS 321553-12-2)


Medicinal Chemistry SAR Campaigns Targeting the 3,4-Diarylpyrazole-1-carboxamide ERK/COX-2 Dual Inhibition Scaffold

CAS 321553-12-2 serves as a commercially available, characterized entry point for structure–activity relationship studies around the 3,4-diarylpyrazole-1-carboxamide core. The 4-phenyl substituent provides a baseline for evaluating the impact of substituent electronic and steric effects on antiproliferative activity, with published SAR data for closely related analogs (IIa, IIb, IIi) offering a comparative framework [1]. Researchers can rapidly procure the compound, verify its identity against the published KnowItAll spectral database, and benchmark its activity in A375P melanoma or broader NCI-60 panels to contextualize their own novel derivatives [1][2].

Pharmacophore Validation and Computational Docking Studies Focused on V600E-B-Raf Kinase

The dimethylamino group at position 3 and the N-tert-butyl carboxamide moiety constitute key pharmacophoric features for B-Raf kinase engagement, as demonstrated by the docking of the closely related compound IIa into the V600E-B-Raf domain [1]. CAS 321553-12-2, differing only by the absence of the 4-hydroxyl, is a suitable tool compound for computational studies aimed at understanding the contribution of the 4-substituent to hinge-region binding and selectivity. Its use in molecular dynamics simulations or free-energy perturbation calculations can help deconvolute the roles of hydrogen bonding vs. hydrophobic packing in this chemotype [1].

Analytical Reference Standard for QC Release Testing of Synthesized 3,4-Diarylpyrazole-1-carboxamide Libraries

With its complete ¹H NMR, ¹³C NMR, and FTIR spectra archived in the Wiley KnowItAll library, CAS 321553-12-2 can function as an internal reference standard for the analytical qualification of newly synthesized 3,4-diarylpyrazole-1-carboxamide derivatives [2]. The characteristic spectral features—particularly the dimethylamino ¹H singlet and the urea carbonyl ¹³C resonance—provide unambiguous markers for confirming the integrity of the pyrazole-1-carboxamide core during library production and quality control [2].

Physicochemical Profiling Studies Comparing Membrane Permeability and Metabolic Stability Across 4-Substituted Diarylpyrazole Congeners

The predicted higher lipophilicity and reduced hydrogen-bond donor count of CAS 321553-12-2 relative to its 4-hydroxyphenyl counterpart make it a valuable comparator in parallel artificial membrane permeability assays (PAMPA) and liver microsome stability studies [1]. Head-to-head testing of CAS 321553-12-2 against the more polar 4-OH analog (Compound IIa) can quantify the trade-off between permeability and solubility that governs oral bioavailability potential in this chemical series [1].

Quote Request

Request a Quote for N-(tert-butyl)-3-(dimethylamino)-4-phenyl-1H-pyrazole-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.